molecular formula C5BrCl2N3 B14910688 3-Bromo-5,6-dichloropyrazine-2-carbonitrile

3-Bromo-5,6-dichloropyrazine-2-carbonitrile

Cat. No.: B14910688
M. Wt: 252.88 g/mol
InChI Key: BHWRGJWWVLGYLK-UHFFFAOYSA-N
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Description

3-Bromo-5,6-dichloropyrazine-2-carbonitrile is a chemical compound with the molecular formula C5HBrCl2N2. It is a pyrazine derivative that features bromine and chlorine substituents at the 3rd, 5th, and 6th positions, respectively, along with a carbonitrile group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6-dichloropyrazine-2-carbonitrile typically involves the bromination and chlorination of pyrazine derivatives. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination to introduce chlorine atoms at the 5th and 6th positions. This is followed by bromination at the 3rd position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts and reaction conditions to maximize yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6-dichloropyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

3-Bromo-5,6-dichloropyrazine-2-carbonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for antiviral drugs like favipiravir.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-5,6-dichloropyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of favipiravir, the compound undergoes a series of reactions that ultimately lead to the formation of the active antiviral agent. The molecular targets and pathways involved in these reactions include nucleophilic substitution and nucleophilic addition reactions, which are facilitated by the presence of the bromine, chlorine, and carbonitrile groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5,6-dichloropyrazine-2-carbonitrile is unique due to the specific arrangement of bromine, chlorine, and carbonitrile groups on the pyrazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C5BrCl2N3

Molecular Weight

252.88 g/mol

IUPAC Name

3-bromo-5,6-dichloropyrazine-2-carbonitrile

InChI

InChI=1S/C5BrCl2N3/c6-3-2(1-9)10-4(7)5(8)11-3

InChI Key

BHWRGJWWVLGYLK-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(N=C(C(=N1)Cl)Cl)Br

Origin of Product

United States

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